

RD162: A Preclinical Technical Guide

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Compound of Interest

4-[7-[4-cyano-3(trifluoromethyl)phenyl]-8-oxo-6
Compound Name: sulfanylidene-5,7diazaspiro[3.4]octan-5-yl]-2-fluoroN-methylbenzamide

Cat. No.: B1662965

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Abstract

RD162 is a potent, second-generation nonsteroidal antiandrogen (NSAA) that demonstrates significant preclinical activity in prostate cancer models. As a diarylthiohydantoin derivative, it is structurally related to the approved drug enzalutamide (MDV3100). RD162 acts as a high-affinity antagonist of the androgen receptor (AR), effectively inhibiting its signaling pathway, which is a critical driver of prostate cancer growth. This technical guide provides a comprehensive overview of the preclinical data and studies for RD162, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to support further research and development of this and similar compounds.

Mechanism of Action

RD162 is a pure antagonist of the androgen receptor. Unlike first-generation antiandrogens such as bicalutamide, RD162 does not exhibit partial agonist activity in the context of AR overexpression, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[1] Its mechanism of action involves several key steps that collectively inhibit AR signaling:

Foundational & Exploratory

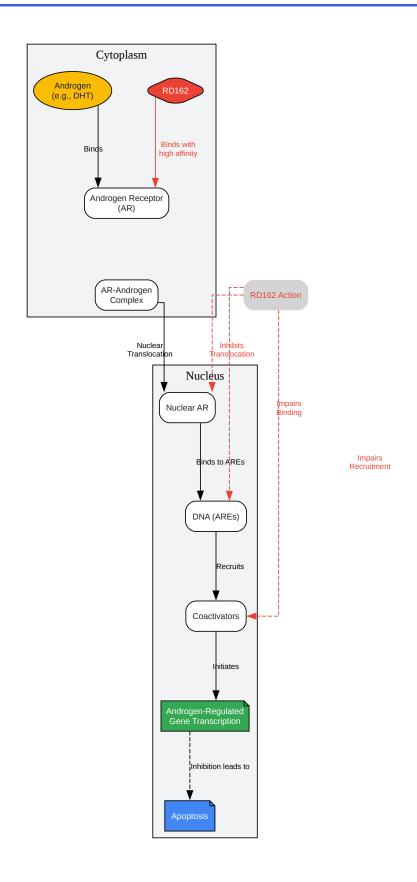




- High-Affinity Binding to the Androgen Receptor: RD162 binds to the ligand-binding domain (LBD) of the AR with an affinity five- to eight-fold greater than that of bicalutamide.[2] This strong and specific binding competitively inhibits the binding of androgens like dihydrotestosterone (DHT).
- Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to regulate gene expression. RD162 impairs this process, reducing the amount of AR that can reach its target genes in the nucleus.[3]
- Impaired DNA Binding and Coactivator Recruitment: For the AR that does translocate to the nucleus, RD162 alters the receptor's conformation. This change hinders the binding of the AR to androgen response elements (AREs) on the DNA and prevents the recruitment of coactivators necessary for transcriptional activation.[1][4]

The multi-faceted inhibition of the AR signaling pathway by RD162 leads to a robust suppression of androgen-regulated gene expression, ultimately resulting in the induction of apoptosis in prostate cancer cells.[3]





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Figure 1: Simplified signaling pathway of RD162's mechanism of action.



In Vitro Studies

The in vitro activity of RD162 has been evaluated in various prostate cancer cell lines, demonstrating its potent and specific antiandrogenic effects.

Binding Affinity

Competitive binding assays were performed to determine the relative affinity of RD162 for the androgen receptor compared to other antiandrogens.

Compound	Relative Binding Affinity (IC50, nM)	Cell Line
RD162	30.9 ± 9.2	LNCaP/AR
MDV3100	21.4 ± 4.4	LNCaP/AR
Bicalutamide	160 ± 29	LNCaP/AR
LNCaP/AR cells are engineered to overexpress the androgen receptor.		

Inhibition of Androgen-Regulated Gene Expression

RD162 has been shown to effectively inhibit the expression of androgen-regulated genes, such as prostate-specific antigen (PSA).

Cell Proliferation and Apoptosis

Studies in various prostate cancer cell lines have demonstrated the ability of RD162 to inhibit cell proliferation and induce apoptosis.



Cell Line	Effect of RD162	Notes
LNCaP	Inhibition of androgen- dependent proliferation	Androgen-sensitive, expresses wild-type AR
VCaP	Induction of apoptosis	Overexpresses wild-type AR
DU145	No effect on proliferation	AR-negative

In Vivo Studies

Preclinical in vivo studies using xenograft models of human prostate cancer have demonstrated the significant antitumor activity of RD162.

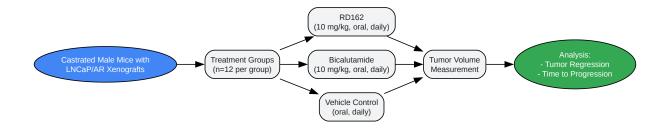
Xenograft Models

RD162 has been evaluated in castrated male mice bearing LNCaP/AR xenografts, a model of castration-resistant prostate cancer.

Treatment Group	Dosage and Schedule	Tumor Response	Median Time to Progression
RD162	10 mg/kg, oral, daily	Regression of all 12 tumors	186 days
Bicalutamide	10 mg/kg, oral, daily	Progression of 11 out of 12 tumors	35 days
Vehicle Control	Oral, daily	Tumor progression	Not reported

In the RD162-treated group, nine of the twelve tumors regressed by more than 50%.[1]





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Figure 2: Experimental workflow for the in vivo xenograft study.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that RD162 has favorable drug-like properties.

Parameter	Value	Species
Oral Bioavailability	~50%	Mouse
Serum Half-life (oral)	~30 hours	Mouse
Plasma Concentration (24h post 20 mg/kg oral dose)	~23 μM	Mouse

These pharmacokinetic parameters indicate that RD162 achieves and maintains concentrations in the blood that are sufficient to block AR activity based on in vitro data.[1]

Toxicology

As of the latest available preclinical data, specific toxicology studies for RD162 have not been publicly detailed. However, it is closely related to enzalutamide, for which extensive toxicological data is available from its clinical development.

Experimental ProtocolsIn Vitro AR Competition Assay



- Cell Line: LNCaP/AR human prostate cancer cells.
- Method: A competition assay using 16β-[18F]fluoro-5α-DHT (18F-FDHT) was used to measure the relative binding affinity of the compounds to the AR.
- Procedure: LNCaP/AR cells were incubated with 18F-FDHT in the presence of increasing concentrations of RD162, MDV3100, or bicalutamide. The displacement of 18F-FDHT was measured to determine the IC50 values.

In Vivo Xenograft Study

- Animal Model: Castrated male mice.
- Tumor Model: Subcutaneous implantation of LNCaP/AR human prostate cancer cells.
- Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups and dosed daily by oral gavage.
- Monitoring: Tumor volume was measured regularly using calipers.
- Endpoint: The study continued until tumors reached a predetermined maximum size or for a specified duration, with time to progression and tumor regression being the primary endpoints.

Conclusion

The preclinical data for RD162 strongly support its potential as a therapeutic agent for prostate cancer, particularly for castration-resistant forms of the disease. Its high affinity for the androgen receptor and its multi-faceted mechanism of action result in potent inhibition of AR signaling and significant antitumor activity in vivo. The favorable pharmacokinetic profile of RD162 further enhances its clinical potential. While enzalutamide (MDV3100) was ultimately selected for clinical development over RD162, the preclinical data for RD162 remain valuable for the scientific community, providing a strong foundation for the development of next-generation androgen receptor antagonists.



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